Penicilloic V Acid

描述

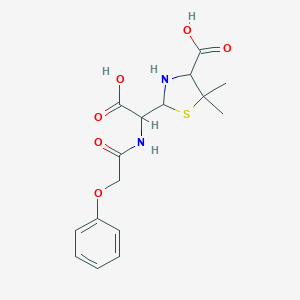

Penicilloic V Acid is a degradation product of Penicillin V, a widely used antibiotic. Penicillin V, also known as phenoxymethylpenicillin, is a member of the beta-lactam family of antibiotics. This compound is formed when the beta-lactam ring of Penicillin V is hydrolyzed, typically by the action of beta-lactamase enzymes. This compound is significant in the study of antibiotic resistance and hypersensitivity reactions.

准备方法

Synthetic Routes and Reaction Conditions: Penicilloic V Acid can be synthesized through the hydrolysis of Penicillin V. The hydrolysis process involves breaking the beta-lactam ring of Penicillin V using water or hydroxide ions. This reaction can be catalyzed by beta-lactamase enzymes or can occur under acidic or basic conditions. The reaction typically proceeds as follows: [ \text{Penicillin V} + \text{H}_2\text{O} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized beta-lactamase enzymes to catalyze the hydrolysis of Penicillin V. This method is preferred due to its efficiency and the ability to control reaction conditions to maximize yield.

化学反应分析

Hydrolysis

-

Process: The primary reaction involving Penicilloic V Acid is hydrolysis, which is also the main reaction that leads to its formation. This process involves breaking the beta-lactam ring of Penicillin V through the addition of water.

-

Conditions: Hydrolysis can occur under several conditions, including the use of water or hydroxide ions, catalyzed by beta-lactamase enzymes, or under acidic or basic conditions.

-

Reagents: Water or hydroxide ions.

-

Products: this compound.

Oxidation

-

Process: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

-

Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

-

Products: Various oxidized derivatives of this compound.

Substitution

-

Process: The carboxylic acid group in this compound can undergo substitution reactions with various reagents.

-

Reagents: Alcohols, amines, or halides.

-

Products: Substituted derivatives of this compound.

Role in Beta-Lactam Antibiotic Degradation

This compound serves as a model compound for studying the degradation pathways of beta-lactam antibiotics, including penicillin. Researchers use this compound to investigate the enzymatic mechanisms that lead to the breakdown of these antibiotics, which is essential for developing strategies to enhance their stability and efficacy against resistant bacteria.

Other reactions

-

Penicilloic acid can be used for qualitative or quantitative analysis by bringing it into contact with an indicator solution consisting of a chromophore, prepared by oxidation of either an N-alkyl derivative of p-phenylenediamine or a 3,3',5,5,-tetraalkyl derivative of benzidine, and a mercury-containing compound, to produce a reaction mixture . The penicilloic acid is then determined by measuring the decolorization of the chromophore .

-

Penicillins are inactivated by hydrolysis in either acidic or alkaline conditions, also forming a zwitterion with new acidic and basic groups . The product of alkaline inactivation contains an additional molecule of and is termed penicilloic acid .

-

Penicilloic acids can be cyclized to Penicillin V and DL-Penicillin V using N,N'-dicyclohexylcarbodiimide .

科学研究应用

Study of Beta-Lactam Antibiotic Degradation

Penicilloic V acid serves as a model compound for studying the degradation pathways of beta-lactam antibiotics, including penicillin. Researchers utilize this compound to investigate the enzymatic mechanisms that lead to the breakdown of these antibiotics, which is essential for developing strategies to enhance their stability and efficacy against resistant bacteria.

Understanding Penicillin Allergy Mechanisms

Research indicates that this compound may contribute to allergic reactions associated with penicillin. By studying how this compound interacts with the immune system, scientists aim to uncover the underlying mechanisms of penicillin hypersensitivity. This understanding could lead to improved diagnostic tools and treatment options for patients with penicillin allergies.

Potential Biomarker for Penicillin Exposure

There is ongoing exploration into the possibility of using this compound as a biomarker for prior exposure to penicillin. Establishing a reliable link between this compound and previous penicillin use could aid in clinical assessments, particularly in patients with a history of allergic reactions or those requiring antibiotic therapy.

Pharmacokinetic Studies

This compound has been involved in pharmacokinetic studies aimed at optimizing dosing regimens for penicillin V. For instance, research has shown that combining penicillin V with probenecid significantly alters its pharmacokinetics, enhancing drug concentration and potentially improving therapeutic outcomes . Such studies are vital for maximizing the effectiveness of antibiotics while minimizing resistance development.

Complexation Studies

This compound has been studied for its interactions with metal ions, such as cupric ion. These complexation studies help elucidate the chemical behavior of penicilloic acids and their derivatives, contributing to broader knowledge in medicinal chemistry and potential therapeutic applications .

Role in Non-IgE Mediated Hypersensitivity

Recent findings suggest that penicilloic acids may play a role in non-IgE mediated hypersensitivity reactions to penicillin. Understanding these reactions can lead to better management strategies for patients experiencing adverse effects from antibiotic treatments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Beta-Lactam Degradation Studies | Investigates enzymatic pathways affecting antibiotic stability and efficacy |

| Allergy Mechanism Research | Explores interactions with the immune system related to penicillin allergies |

| Biomarker Potential | Assesses the feasibility of using this compound as an indicator of previous penicillin exposure |

| Pharmacokinetic Optimization | Studies the effects of co-administration with probenecid on drug concentration and efficacy |

| Complexation Chemistry | Analyzes interactions between penicilloic acids and metal ions |

| Hypersensitivity Reaction Studies | Investigates non-IgE mediated responses related to penicillin usage |

Case Study 1: Pharmacokinetic Enhancement

A randomized study demonstrated that administering probenecid alongside penicillin V significantly increased serum concentrations of the antibiotic, suggesting improved dosing strategies for treating bacterial infections .

Case Study 2: Allergy Mechanism Investigation

Research focusing on the immunological response to this compound revealed potential pathways through which this compound could trigger allergic reactions, underscoring its importance in allergy diagnosis and management.

Case Study 3: Biomarker Development

A preliminary study explored the correlation between levels of this compound and patient history of penicillin exposure, indicating its potential as a clinical biomarker pending further validation.

作用机制

Penicilloic V Acid exerts its effects primarily through its interactions with beta-lactamase enzymes. The hydrolysis of Penicillin V to this compound involves the cleavage of the beta-lactam ring, which is a critical structural component of the antibiotic. This cleavage renders the antibiotic inactive and is a key mechanism by which bacteria develop resistance to beta-lactam antibiotics. The molecular targets involved in this process are the beta-lactamase enzymes, which catalyze the hydrolysis reaction.

相似化合物的比较

Penicilloic V Acid is similar to other penicilloic acids derived from different penicillin antibiotics. Some of the similar compounds include:

Penicilloic G Acid: Derived from Penicillin G.

Penicilloic F Acid: Derived from Penicillin F.

Penicilloic N Acid: Derived from Penicillin N.

Uniqueness: this compound is unique due to its specific origin from Penicillin V, which has a phenoxymethyl group. This structural difference can influence its reactivity and interactions with enzymes compared to other penicilloic acids.

生物活性

Penicilloic V acid is a degradation product of penicillin V, formed through the hydrolysis of the β-lactam ring, primarily in the presence of β-lactamase enzymes. Understanding its biological activity is crucial for evaluating the pharmacokinetics and therapeutic efficacy of penicillin derivatives, especially in clinical settings where antibiotic resistance is a growing concern.

This compound has the molecular formula and a molecular weight of 368.405 g/mol. Its structure is characterized by the absence of the β-lactam ring, which is responsible for the antibacterial activity of penicillins. This loss renders penicilloic acids generally inactive against bacteria.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Penicillin V | 350.38 | |

| This compound | 368.405 | |

| Penilloic V Acid | 324.405 |

Metabolism and Pharmacokinetics

This compound is primarily formed when penicillin V undergoes hydrolysis, particularly in the presence of bacterial enzymes such as β-lactamases. Studies indicate that penicilloic acids may be cleared from the body more slowly than their parent penicillin compounds, with significant metabolism occurring in the liver .

In humans, after administration of penicillin V, considerable amounts of penicilloic acid can be detected in urine, often at levels equal to or exceeding those of unchanged penicillin . This indicates a significant metabolic conversion that could affect the overall therapeutic outcomes.

Biological Activity

Although this compound lacks direct antibacterial properties due to its structural modifications, it plays a critical role in understanding antibiotic resistance mechanisms. The formation of penicilloic acids can lead to reduced efficacy of penicillin antibiotics by:

- Inactivation by β-lactamases : Many bacteria produce β-lactamases that hydrolyze the β-lactam ring, converting active antibiotics into inactive metabolites like penicilloic acids .

- Immunogenicity : Some studies suggest that penicilloic acids may elicit immune responses, potentially leading to allergic reactions in sensitive individuals .

Case Studies

- Clinical Observations : A study involving patients treated with penicillin V showed that urinary excretion levels of penicilloic acid were significantly correlated with the dosage administered, highlighting its role as a metabolite and potential marker for drug metabolism .

- Resistance Mechanisms : Research indicated that bacterial strains with high levels of β-lactamase activity showed increased conversion rates of penicillin to its inactive forms, including this compound. This underscores the importance of monitoring these metabolites in clinical settings to address antibiotic resistance effectively .

属性

IUPAC Name |

2-[carboxy-[(2-phenoxyacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c1-16(2)12(15(22)23)18-13(25-16)11(14(20)21)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTUHYOOCYRLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)COC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909263 | |

| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049-84-9, 1049-83-8 | |

| Record name | 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-alpha-((phenoxyacetyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001049849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC74505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{Carboxy[(1-hydroxy-2-phenoxyethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。